molecular formula C30H35F3N6O3 B12425260 Alk/ros1-IN-1

Alk/ros1-IN-1

Cat. No.: B12425260
M. Wt: 584.6 g/mol
InChI Key: JQWJRFOFKDLCQB-QFIPXVFZSA-N
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Description

Alk/ros1-IN-1 is a novel small-molecule inhibitor targeting the anaplastic lymphoma kinase (ALK) and ROS proto-oncogene 1 (ROS1) receptor tyrosine kinases. These kinases are implicated in various cancers, including non-small cell lung cancer (NSCLC). The compound is designed to overcome resistance mechanisms that limit the efficacy of first-generation inhibitors.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Alk/ros1-IN-1 involves multiple steps, including the formation of key intermediates through nucleophilic substitution and palladium-catalyzed cross-coupling reactions. The reaction conditions typically involve the use of organic solvents such as dimethylformamide (DMF) and catalysts like palladium acetate. The final product is purified using chromatographic techniques.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated reactors and continuous flow systems to ensure consistent quality. The use of high-throughput screening methods helps in identifying optimal reaction conditions.

Chemical Reactions Analysis

Types of Reactions

Alk/ros1-IN-1 undergoes various chemical reactions, including:

    Oxidation: In the presence of oxidizing agents like hydrogen peroxide.

    Reduction: Using reducing agents such as sodium borohydride.

    Substitution: Nucleophilic substitution reactions with halogenated intermediates.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an aqueous medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated intermediates in the presence of a base like potassium carbonate.

Major Products

The major products formed from these reactions include various derivatives of this compound, which are often used for further pharmacological testing.

Scientific Research Applications

Alk/ros1-IN-1 has a wide range of applications in scientific research:

    Chemistry: Used as a tool compound to study the inhibition of ALK and ROS1 kinases.

    Biology: Helps in understanding the role of these kinases in cell signaling pathways.

    Medicine: Investigated for its potential in treating cancers that harbor ALK or ROS1 gene fusions.

    Industry: Used in the development of diagnostic assays for detecting ALK and ROS1 mutations.

Mechanism of Action

Alk/ros1-IN-1 exerts its effects by binding to the ATP-binding site of ALK and ROS1 kinases, thereby inhibiting their activity. This leads to the suppression of downstream signaling pathways involved in cell proliferation and survival. The compound is particularly effective against cancer cells that have developed resistance to first-generation inhibitors .

Comparison with Similar Compounds

Similar Compounds

    Crizotinib: A first-generation ALK and ROS1 inhibitor.

    Entrectinib: Targets ALK, ROS1, and TRK kinases.

    Repotrectinib: A next-generation inhibitor with broader coverage of resistance mutations.

Uniqueness

Alk/ros1-IN-1 stands out due to its ability to overcome resistance mechanisms that limit the efficacy of other inhibitors. It also exhibits superior central nervous system penetration, making it effective against brain metastases .

Properties

Molecular Formula

C30H35F3N6O3

Molecular Weight

584.6 g/mol

IUPAC Name

(3S)-1-[2-(2-methoxy-4-piperazin-1-ylanilino)pyridin-4-yl]-N-[[4-(trifluoromethoxy)phenyl]methyl]piperidine-3-carboxamide

InChI

InChI=1S/C30H35F3N6O3/c1-41-27-17-23(38-15-12-34-13-16-38)6-9-26(27)37-28-18-24(10-11-35-28)39-14-2-3-22(20-39)29(40)36-19-21-4-7-25(8-5-21)42-30(31,32)33/h4-11,17-18,22,34H,2-3,12-16,19-20H2,1H3,(H,35,37)(H,36,40)/t22-/m0/s1

InChI Key

JQWJRFOFKDLCQB-QFIPXVFZSA-N

Isomeric SMILES

COC1=C(C=CC(=C1)N2CCNCC2)NC3=NC=CC(=C3)N4CCC[C@@H](C4)C(=O)NCC5=CC=C(C=C5)OC(F)(F)F

Canonical SMILES

COC1=C(C=CC(=C1)N2CCNCC2)NC3=NC=CC(=C3)N4CCCC(C4)C(=O)NCC5=CC=C(C=C5)OC(F)(F)F

Origin of Product

United States

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